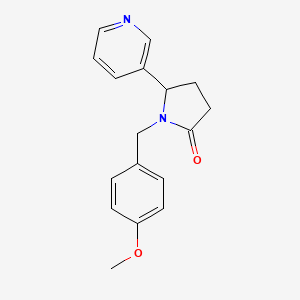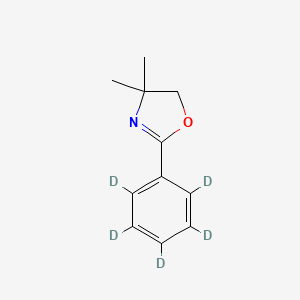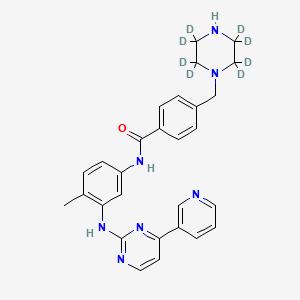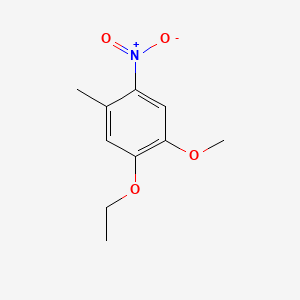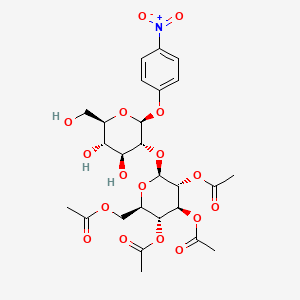
1-Bromonaphthalene-d7
Overview
Description
1-Bromonaphthalene-d7, also known as perdeuterated 1-bromonaphthalene, is a deuterated form of 1-bromonaphthalene . It serves as an intermediate for the synthesis of biaryl compounds via cross-coupling reactions . It is commonly used as a chemical tracer in research applications such as environmental studies, organic synthesis, and analytical chemistry .
Synthesis Analysis
This compound is used in the synthesis of biaryl compounds via cross-coupling reactions . It is also used in the Palladium-catalyzed Suzuki–Miyaura coupling reaction with potassium aryltrifluoroborates .Molecular Structure Analysis
The molecular formula of this compound is C10D7Br . It has a molecular weight of 214.11 .Chemical Reactions Analysis
This compound is a useful chemical tool for research purposes, particularly in the fields of environmental and analytical chemistry . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways .Physical and Chemical Properties Analysis
This compound is a colorless to pale yellow liquid at room temperature . It has a boiling point of 304°C and a melting point of -2°C . It is soluble in organic solvents such as ethanol, acetone, and ether, but insoluble in water .Scientific Research Applications
Photo-Dissociation Studies : 1-Bromonaphthalene's molecular ions have been studied using time-resolved photo-dissociation and time-resolved photoionization mass spectrometry, providing insights into the rate constants of ion dissociation and aiding in understanding the heat of formation of naphthyl ion (Gotkis et al., 1993).
Phosphorescence in Analytical Applications : The room temperature phosphorescence of 1-Bromonaphthalene, induced by specific compounds in aqueous solutions, has been studied for potential analytical applications. This includes determining optimal conditions for phosphorescence and examining interferences from foreign substances (Du et al., 1997).
Inclusion Complex Studies with Cyclodextrin : The kinetics of inclusion of 1-Bromonaphthalene with ß-cyclodextrin have been explored through phosphorescence studies. This research provides insights into the guest-host complex formation and its impact on phosphorescence lifetime (Turro et al., 1982).
Environmental Impact Studies : The reactions of bromonaphthalene in high-temperature pyrolysis, particularly concerning the formation of hazardous byproducts like brominated dioxins, have been investigated. This research is critical in understanding the environmental impacts of using brominated hydrocarbons in materials (Evans & Dellinger, 2003).
X-ray Absorption in Supercritical Fluids : Studies on the X-ray absorption of 1-Bromonaphthalene in supercritical fluid Xenon provide insights into the interaction of the solute with solvent Xenon, which is useful in understanding molecular interactions in such environments (Murata et al., 1998).
Photoinduced Electron Transfer Sensors : Research has been conducted on bromonaphthalene derivatives with tertiary amine groups, demonstrating pH-controlled phosphorescence in aqueous solutions. These studies are relevant in developing sensors for proton monitoring (Bissell & Silva, 1991).
Vibrational Spectral Analysis : The vibrational spectra of 1-Bromonaphthalene have been analyzed using both experimental and theoretical approaches, including FTIR and FT Raman spectroscopy. This research contributes to understanding the molecular structure and potential nonlinear optical behavior of the molecule (Arivazhagan & Rexalin, 2011).
Mechanism of Action
Target of Action
1-Bromonaphthalene-d7 is a deuterium-labeled version of 1-Bromonaphthalene . It is primarily used as a tracer in drug development processes
Mode of Action
It is known that the incorporation of stable heavy isotopes like deuterium into drug molecules can affect their interaction with targets . The deuterium atoms can potentially alter the compound’s binding affinity, selectivity, or other interactions with its targets .
Biochemical Pathways
The compound’s deuterium labeling is known to be used as a tracer in drug development, which implies it may be involved in various biochemical pathways depending on the specific drug being developed .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The presence of deuterium in this compound could potentially alter its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability . .
Result of Action
As a deuterium-labeled compound, it is primarily used as a tracer in drug development processes . The specific effects would likely depend on the drug molecule into which it is incorporated .
Future Directions
1-Bromonaphthalene-d7 is a valuable tool in tracing the fate of chemicals in various systems . Its deuterium label allows for accurate tracing and analysis of chemical reactions and pathways, making it an important component in many research applications . It is expected to continue to be used in the fields of environmental and analytical chemistry .
Biochemical Analysis
Biochemical Properties
1-Bromonaphthalene-d7 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It is known to interact with various enzymes and proteins, facilitating the understanding of reaction mechanisms and metabolic processes. The deuterium labeling allows for precise tracking and quantification in mass spectrometry, providing insights into the compound’s behavior in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can alter the function of specific proteins and enzymes, leading to changes in cellular activities. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into enzyme kinetics and reaction mechanisms. Additionally, this compound can act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that this compound can undergo degradation, leading to changes in its biochemical properties and interactions with cellular components .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where specific dosages result in significant changes in cellular activities and metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The deuterium labeling allows for detailed studies of metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical reactions. The compound’s interactions with specific enzymes can influence the overall metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is crucial for studying its biochemical effects and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its potential impact on cellular functions .
Properties
IUPAC Name |
1-bromo-2,3,4,5,6,7,8-heptadeuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKQHBOKULLWDQ-GSNKEKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2Br)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661828 | |
| Record name | 1-Bromo(~2~H_7_)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37621-57-1 | |
| Record name | 1-Bromo(~2~H_7_)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


